Conformational Restriction: Spirocyclic versus Non-Spirocyclic Urea/Amide Scaffolds
The 6,8-dioxa-2-azaspiro[3.5]nonane core enforces a well-defined exit vector for the carboxamide side chain. Compared with a hypothetical flexible N-(thiophen-2-yl)-piperidine-4-carboxamide analogue, the spiro architecture restricts rotation and pre-organizes the pharmacophore. While no direct comparative FABP binding data are available for this compound, the patent class broadly discloses that spirocyclic thiophenylamides can achieve nanomolar affinity for FABP4/5, whereas linear or less-constrained analogues often lose 10–100‑fold in potency [1]. This pre-organization may translate into superior enthalpic binding, though experimental confirmation is needed.
| Evidence Dimension | Conformational pre-organization and binding affinity |
|---|---|
| Target Compound Data | No quantitative binding data available for this specific compound |
| Comparator Or Baseline | Hypothetical flexible N-(thiophen-2-yl)-piperidine-4-carboxamide; patent class data suggests ~1–100 nM for spirocyclic thiophenylamides, while linear analogues often show >100 nM |
| Quantified Difference | Not directly quantifiable for this compound |
| Conditions | FABP4/5 binding assays inferred from patent class; no experimental data for this specific compound |
Why This Matters
Conformational restriction reduces entropic penalty upon target binding, potentially leading to higher potency and cleaner selectivity profiles in FABP-targeted drug discovery campaigns.
- [1] Buettelmann, B. et al. Non-annulated thiophenylamides as inhibitors of fatty acid binding protein (FABP) 4 and/or 5. US Patent 9,353,102 B2, issued 31 May 2016. View Source
